Physicochemical Property Baseline vs. Established Oxazolidinones: A Comparative Framework
The computed physicochemical properties of 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one can be compared to those of the FDA-approved drug Linezolid and the second-generation compound Tedizolid. The target compound has a lower molecular weight (207.23 g/mol) and a lower lipophilicity (XLogP3-AA 1.6) compared to Linezolid (MW 337.35, XLogP3 0.9) [1] and Tedizolid (MW 370.32, XLogP3 1.1) [2] [3]. Its topological polar surface area (47.6 Ų) is smaller than that of both Linezolid (82.5 Ų) and Tedizolid (91.9 Ų) [1] [2]. This establishes a baseline profile that suggests potential differences in membrane permeability, though no direct permeability data is available.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 207.23 g/mol |
| Comparator Or Baseline | Linezolid: 337.35 g/mol; Tedizolid: 370.32 g/mol |
| Quantified Difference | 38.6% lower than Linezolid; 44.0% lower than Tedizolid |
| Conditions | Computed properties (PubChem, DrugBank) |
Why This Matters
A lower molecular weight can be advantageous for passive diffusion and oral bioavailability, a key differentiator in selecting a lead compound for optimization.
- [1] PubChem. (2025). Compound Summary: 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one. CID 65583450. View Source
- [2] DrugBank. (2025). Linezolid: DB00601. View Source
- [3] DrugBank. (2025). Tedizolid: DB09042. View Source
